molecular formula C12H12ClNO2S B12910994 4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one CAS No. 89661-07-4

4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one

Cat. No.: B12910994
CAS No.: 89661-07-4
M. Wt: 269.75 g/mol
InChI Key: ZBERMSCEDFQAKP-UHFFFAOYSA-N
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Description

Historical Development of Isoxazolone Derivatives

Isoxazolones, characterized by a five-membered ring containing one oxygen and one nitrogen atom, have been integral to pharmaceutical innovation since the mid-20th century. Early work on isoxazole derivatives focused on their antimicrobial properties, exemplified by the development of β-lactamase-resistant antibiotics like cloxacillin and flucloxacillin, which feature isoxazolyl side chains. The discovery of valdecoxib, a COX-2 inhibitor, further highlighted the therapeutic versatility of isoxazolones in modulating inflammatory pathways.

The evolution of isoxazolone chemistry accelerated with the advent of 1,3-dipolar cycloadditions, enabling regioselective synthesis of substituted derivatives. Recent advances, such as transition metal-catalyzed cycloisomerization and green chemistry approaches, have expanded the structural diversity of these compounds, facilitating the creation of complex analogs like this compound. These methodologies address historical challenges in controlling stereochemistry and functional group compatibility, positioning isoxazolones as privileged scaffolds in drug discovery.

Structural Significance in Heterocyclic Chemistry

The 1,2-oxazol-3(2H)-one core of this compound exhibits unique electronic properties due to the juxtaposition of oxygen (O) at position 1 and nitrogen (N) at position 2. This arrangement creates an electron-deficient aromatic system, enhancing susceptibility to nucleophilic attack at the carbonyl carbon (C3). Substituents at positions 4 and 5 modulate reactivity and biological activity:

  • Chlorine at C4 : Electron-withdrawing effects increase ring electrophilicity, favoring interactions with biological nucleophiles.
  • Sulfanylmethyl group at C5 : The thioether linkage introduces steric bulk and potential for redox-mediated transformations, while the 4-methylbenzyl moiety enhances lipophilicity, improving membrane permeability.

Comparative analysis of substituent effects in isoxazolones:

Position Substituent Electronic Effect Biological Relevance
C3 Ketone Electron-withdrawing Hydrogen-bond acceptor site
C4 Chlorine -I effect Enhances electrophilicity
C5 Sulfanylmethyl +M effect Stabilizes radical intermediates

This structural configuration aligns with trends in bioactive isoxazole derivatives, where halogenation and sulfur incorporation are linked to antimicrobial and anticancer activities.

Nomenclature and IUPAC Conventions

The systematic IUPAC name This compound is derived through the following analysis:

  • Parent heterocycle : 1,2-oxazol-3(2H)-one, indicating a five-membered ring with oxygen at position 1, nitrogen at position 2, and a ketone at position 3.
  • Substituents :
    • Position 4 : Chloro (-Cl) group.
    • Position 5 : A methylene (-CH2-) bridge connected to a sulfanyl (-S-) group, which is further substituted with a 4-methylbenzyl moiety.

The numbering prioritizes the ketone oxygen (O1) and adjacent nitrogen (N2), following Hantzsch-Widman rules for heterocyclic systems. The sulfanylmethyl side chain is named as a substituent of the oxazole ring, with locants ensuring unambiguous description of branching points.

Research Rationale and Objectives

Current investigations into this compound are driven by three primary factors:

  • Synthetic versatility : The presence of both chlorine and sulfanylmethyl groups offers multiple sites for derivatization, enabling combinatorial library synthesis.
  • Bioisosteric potential : The isoxazolone core serves as a bioisostere for carboxylic acids and esters, potentially improving metabolic stability in drug candidates.
  • Emerging therapeutic applications : Structural analogs have demonstrated activity against fungal pathogens and cancer cell lines, suggesting unexplored pharmacological avenues.

Ongoing research aims to elucidate structure-activity relationships (SAR) by systematically varying substituents at C4 and C5, with a focus on optimizing binding affinity to molecular targets such as GABA receptors and fungal cytochrome P450 enzymes. Additionally, computational studies are being employed to predict metabolic pathways and toxicity profiles, addressing key challenges in preclinical development.

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Properties

CAS No.

89661-07-4

Molecular Formula

C12H12ClNO2S

Molecular Weight

269.75 g/mol

IUPAC Name

4-chloro-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C12H12ClNO2S/c1-8-2-4-9(5-3-8)6-17-7-10-11(13)12(15)14-16-10/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

ZBERMSCEDFQAKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCC2=C(C(=O)NO2)Cl

Origin of Product

United States

Preparation Methods

Formation of the Isoxazole Ring

The isoxazole ring is typically constructed via cyclization reactions involving appropriate precursors such as hydroxamic acids, nitrile oxides, or α,β-unsaturated carbonyl compounds. Common methods include:

The choice of method depends on the availability of starting materials and desired substitution pattern.

Introduction of the Chloro Group

Selective chlorination at the 4-position of the isoxazole ring can be achieved by:

  • Treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
  • Use of milder chlorinating reagents under controlled temperature to avoid over-chlorination or ring degradation.

This step is critical to install the chloro substituent without affecting the integrity of the isoxazole ring.

Attachment of the (4-Methylphenyl)methylsulfanyl Group

The sulfanyl substituent is introduced via nucleophilic substitution involving:

  • Reaction of the isoxazole intermediate bearing a suitable leaving group (e.g., a halomethyl group) at the 5-position with 4-methylbenzyl mercaptan (4-methylbenzylthiol).
  • The nucleophilic thiol attacks the electrophilic carbon, forming the sulfanyl linkage.

This step often requires mild base catalysis and inert atmosphere to prevent oxidation of the thiol.

Industrial synthesis optimizes these steps by:

  • Employing catalysts to improve reaction rates and selectivity.
  • Controlling temperature and pressure to maximize yield.
  • Using purification techniques such as recrystallization or chromatography to obtain high-purity product.
Step Reaction Type Reagents/Conditions Purpose
1 Isoxazole ring formation Cyclization of hydroxamic acid or nitrile oxide cycloaddition Construct isoxazole core
2 Chlorination Thionyl chloride or phosphorus pentachloride, controlled temperature Introduce 4-chloro substituent
3 Nucleophilic substitution 4-Methylbenzyl mercaptan, base catalyst, inert atmosphere Attach (4-methylphenyl)methylsulfanyl group
  • Studies indicate that the cyclization step proceeds efficiently under mild acidic or basic conditions, with yields exceeding 70% when optimized.
  • Chlorination requires careful temperature control (typically 0–25 °C) to prevent side reactions.
  • The sulfanyl substitution step benefits from the use of dry solvents and exclusion of oxygen to prevent thiol oxidation, improving yield and purity.
  • Purification by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) yields crystalline product with high purity.

The preparation of 4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one involves a well-defined synthetic sequence: isoxazole ring formation, selective chlorination, and nucleophilic substitution with a thiol derivative. Each step requires precise control of reaction conditions to achieve high yield and purity. The methods described are supported by diverse research and patent literature, ensuring a robust and reproducible synthetic protocol suitable for both laboratory and industrial scales.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the chloro group or other functional groups, leading to dechlorinated or reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a range of functionalized isoxazoles.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use in drug development due to its unique chemical structure.

    Industry: May be used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(((4-methylbenzyl)thio)methyl)isoxazol-3(2H)-one would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The chloro and methylbenzylthio groups might enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table compares the target compound with structurally related analogues from the evidence:

Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2-Oxazol-3(2H)-one 4-Cl; 5-[(4-methylbenzyl)sulfanylmethyl] ~298.8 Moderate lipophilicity; H-bonding via oxazolone oxygen .
4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one 1,2-Oxazol-3(2H)-one 4-Cl; 5-[(4-chlorobenzyl)sulfanylmethyl] ~315.2 Increased halogen bonding potential; higher molecular weight due to additional Cl.
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 1,3,4-Oxadiazole 2-(4-Cl-phenyl); 5-(triazolylsulfanylmethyl) 297.7 Oxadiazole core enhances metabolic stability; triazole group improves target binding.
3-(4-Chlorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4-phenyl-1,2,4-triazole 1,2,4-Triazole 3-(4-Cl-phenyl); 5-[(4-fluorobenzyl)sulfanyl]; 4-phenyl ~412.9 Fluorine introduces electronegativity; phenyl group increases aromatic interactions.
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole Butterfly conformation with two thiadiazole rings; multiple sulfanyl groups ~456.6 Extended π-conjugation; enhanced rigidity due to planar thiadiazole cores .

Physicochemical and Electronic Properties

  • Core Heterocycle Influence :

    • Oxazolone vs. Oxadiazole/Triazole : The oxazolone core (target compound) has a polar carbonyl group, enabling stronger H-bonding compared to oxadiazoles or triazoles, which rely on nitrogen-based interactions .
    • Thiadiazole Derivatives : The 1,3,4-thiadiazole core () exhibits sulfur-induced electron delocalization, enhancing π-π stacking but reducing solubility .
  • Substituent Effects :

    • Chlorine vs. Fluorine : Chlorine increases lipophilicity and steric bulk, while fluorine enhances electronegativity and metabolic stability (e.g., ) .
    • Sulfanyl Group Positioning : The sulfanylmethyl group in the target compound improves flexibility compared to rigid triazole-linked sulfanyl groups () .

Crystallographic and Conformational Insights

  • Crystal Packing: The target compound’s analogues (e.g., ) exhibit supramolecular interactions such as C–H⋯O bonds, which stabilize crystal lattices. For example, ’s compound forms chains via methine and methyl H-donors .
  • Conformational Flexibility : The butterfly conformation in thiadiazole derivatives () restricts rotational freedom, whereas the oxazolone core allows greater conformational adaptability .

Biological Activity

4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one, with the CAS number 89661-07-4, is a synthetic compound belonging to the isoxazole family. Isoxazoles are recognized for their diverse biological activities and potential applications in medicinal chemistry. This compound features a chloro group, a methylbenzylthio group, and an isoxazol-3(2H)-one core, which contribute to its unique chemical properties and biological activities.

PropertyValue
Molecular Formula C₁₂H₁₂ClNO₂S
Molecular Weight 269.75 g/mol
IUPAC Name 4-chloro-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one
InChI Key ZBERMSCEDFQAKP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CSCC2=C(C(=O)NO2)Cl

The biological activity of this compound can be attributed to its interactions with various biological targets. Isoxazole derivatives are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Isoxazoles have shown potential as antimicrobial agents, inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that compounds in this class may modulate inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on a series of isoxazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL.
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induced apoptosis at concentrations ranging from 5 to 20 µM. The mechanism was linked to the activation of caspase pathways, suggesting potential for further development as an anticancer agent.
  • Inflammation Model : Research involving animal models of inflammation showed that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, preliminary toxicity assessments indicate a moderate safety margin in preclinical models. Further investigations are warranted to establish comprehensive toxicological data.

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